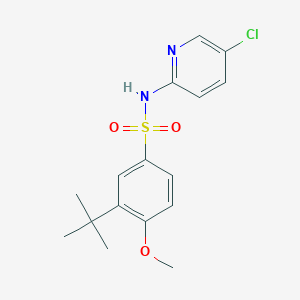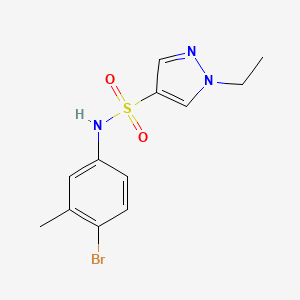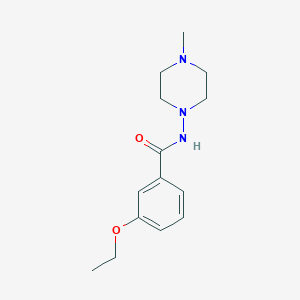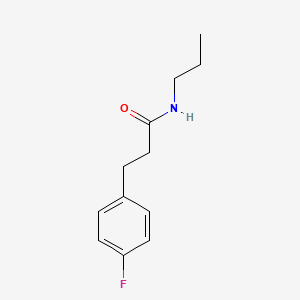![molecular formula C21H26N2O2S B5273516 1-(2-METHOXYPHENYL)-4-[2-(PROPYLSULFANYL)BENZOYL]PIPERAZINE](/img/structure/B5273516.png)
1-(2-METHOXYPHENYL)-4-[2-(PROPYLSULFANYL)BENZOYL]PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-[2-(propylsulfanyl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a propylsulfanylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-[2-(propylsulfanyl)benzoyl]piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methoxyphenyl isocyanate with piperazine to form the intermediate 1-(2-methoxyphenyl)piperazine . This intermediate is then reacted with 2-(propylsulfanyl)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-[2-(propylsulfanyl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[2-(propylsulfanyl)benzoyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[2-(propylsulfanyl)benzoyl]piperazine involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the propylsulfanylbenzoyl group can form hydrogen bonds and hydrophobic interactions with other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the propylsulfanylbenzoyl group, resulting in different chemical and biological properties.
4-(2-Propylsulfanylbenzoyl)piperazine: Lacks the methoxyphenyl group, leading to variations in its reactivity and applications.
Uniqueness
1-(2-Methoxyphenyl)-4-[2-(propylsulfanyl)benzoyl]piperazine is unique due to the presence of both the methoxyphenyl and propylsulfanylbenzoyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2-propylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-3-16-26-20-11-7-4-8-17(20)21(24)23-14-12-22(13-15-23)18-9-5-6-10-19(18)25-2/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPKUDVWUYOEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5273437.png)
![N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE](/img/structure/B5273440.png)
![5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5273446.png)
![(3aR*,5R*,6S*,7aS*)-2-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5273448.png)
![3-[(dimethylamino)methyl]-1-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5273452.png)
![1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B5273455.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5273468.png)


![1-allyl-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5273506.png)
![4-(3,6-dihydropyridin-1(2H)-yl)-7-(1H-tetrazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5273518.png)
![5-[(2-butylpyrrolidin-1-yl)carbonyl]-4-ethyl-1,3-thiazol-2-amine](/img/structure/B5273519.png)


